molecular formula C9H16O4 B130318 3-Isobutylglutaric acid CAS No. 75143-89-4

3-Isobutylglutaric acid

Cat. No.: B130318
CAS No.: 75143-89-4
M. Wt: 188.22 g/mol
InChI Key: UATSLDZQNXAKMA-UHFFFAOYSA-N
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Description

3-Isobutylglutaric acid (CAS 75143-89-4) is a dicarboxylic acid with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . It features a five-carbon glutaric acid backbone substituted with an isobutyl group (–CH₂CH(CH₂CH₃)) at the third position. This compound is a critical intermediate in the synthesis of pregabalin, a widely prescribed anticonvulsant and neuropathic pain drug . Key synthetic routes involve:

  • Cyanoacetate condensation: Using isovaleraldehyde and diethyl malonate, achieving yields up to 85% .
  • Hydrolysis and decarboxylation: Converting intermediates like 2-cyano-5-methylhex-2-enoic acid alkyl ester into this compound .

Its spectral characteristics include ¹H NMR peaks at δ 0.92 ppm (d, 6H, CH₃) and IR absorption bands at 1704 cm⁻¹ (C=O stretching) .

Preparation Methods

Traditional Synthetic Routes via Knoevenagel Condensation and Michael Addition

Reaction Mechanism and Stepwise Optimization

The canonical synthesis begins with a Knoevenagel condensation between isovaleraldehyde and ethyl cyanoacetate, forming a α,β-unsaturated nitrile intermediate. Subsequent Michael addition with diethyl malonate introduces the glutaric acid backbone, followed by hydrolysis and decarboxylation to yield 3-isobutylglutaric acid . Key parameters include:

  • Temperature Control : Maintaining 50–55°C during the Michael addition prevents side reactions while ensuring complete malonate incorporation .

  • Catalyst Selection : Di-n-propylamine or potassium carbonate facilitates the condensation, with reaction times varying between 3–5 hours for optimal intermediate formation .

  • Acid Hydrolysis : Concentrated HBr (47%) or HCl (35%) at reflux (100–125°C) for 6–20 hours achieves >90% conversion to the target acid, as evidenced by gas chromatography (GC) purity data .

Table 1: Representative Yields from Patented Hydrolysis Conditions

Acid CatalystTemperature (°C)Duration (h)Yield (%)GC Purity (%)Source
HBr (47%)100–1256–1070–7793.6–96.1
HCl (35%)100–12550–10076–7893.6–95.2
HBr (47%)100–12520–2470–77.995.2–96.1

Alternative Pathways Using Malonamide Nitrile and Base-Catalyzed Condensation

Malonamide Nitrile Route

A streamlined approach employs malonamide nitrile and isovaleraldehyde under mild basic conditions (e.g., potassium carbonate in dimethyl sulfoxide). This method bypasses the decarboxylation step, directly yielding this compound via a single hydrolysis stage . Advantages include:

  • Reduced Environmental Impact : Eliminates toxic cyanide intermediates, aligning with green chemistry principles .

  • Higher Atom Economy : 85–90% theoretical yield compared to 65–75% in traditional routes .

One-Pot Synthesis Optimization

Industrial protocols often consolidate multiple steps into a single reactor to minimize purification losses. For example, combining isovaleraldehyde, diethyl malonate, and a non-polar solvent (toluene or cyclohexane) with sequential base (K₂CO₃) and acid (HBr) additions achieves 70–76% isolated yield . Critical considerations include:

  • Solvent Selection : Toluene enables azeotropic water removal during condensation, preventing hydrolysis of sensitive intermediates .

  • Temperature Gradients : Cooling to 25–30°C after hydrolysis ensures efficient phase separation during toluene extraction .

Process Intensification and Industrial-Scale Production

Solvent and Catalyst Recycling

Recent patents highlight closed-loop systems where toluene distillate is reused in subsequent batches, reducing raw material costs by 15–20% . Catalyst recovery via aqueous washes (e.g., K₂CO₃ from DMSO mixtures) further enhances sustainability .

Purity Enhancement Strategies

Post-hydrolysis treatments, such as activated carbon filtration and recrystallization from ethanol/water mixtures, elevate GC purity from 93% to >99% . For instance, dissolving crude acid in 30% ethanol at 90°C followed by slow cooling to 0–5°C removes residual malonate derivatives .

Emerging Biocatalytic and Enzymatic Methods

Lipase-Catalyzed Dynamic Kinetic Resolution

A 2025 innovation involves Candida antarctica lipase B (CAL-B) to enantioselectively hydrolyze 3-isobutylglutaric anhydride, yielding (R)-3-(carbamoylmethyl)-5-methylhexanoic acid—a direct precursor to pregabalin . This method achieves 92% enantiomeric excess (ee) and reduces energy consumption by 40% compared to thermal processes .

Fermentative Production

Metabolically engineered E. coli strains expressing heterologous carboxylases now produce this compound from glucose, albeit at pilot-scale titers of 12 g/L . Challenges remain in optimizing flux through the methylerythritol phosphate pathway to compete with chemical synthesis .

Comparative Analysis of Synthetic Methods

Table 2: Economic and Environmental Metrics Across Methods

MethodCapital CostOperating CostCarbon Footprint (kg CO₂/kg)Scalability
Traditional KnoevenagelHighModerate8.2++++
Malonamide NitrileModerateLow5.1+++
BiocatalyticVery HighLow3.8++

Chemical Reactions Analysis

Hydrolysis Reactions

3-IBGA undergoes hydrolysis under acidic or basic conditions to form intermediates or derivatives.

Reaction TypeReagents/ConditionsProductsYield/NotesReferences
Acidic HydrolysisHCl (47%), reflux at 100–125°C for 6–10 hrsDecarboxylated intermediates71% yield, 93.59% purity
Basic HydrolysisNaOH (ion exchange membrane-derived), 40–60°CSodium salt of 3-IBGAUsed in amidation steps

Key Findings :

  • Acidic hydrolysis with HBr or HCl facilitates decarboxylation, crucial for synthesizing pregabalin precursors .

  • Industrial processes prioritize high-purity yields (>90%) through controlled temperature and solvent selection .

Amidation and Cyclocondensation

Reactions with nitrogen-containing reagents produce monoamides or cyclic imides.

Reaction TypeReagents/ConditionsProductsYield/NotesReferences
Urea CyclocondensationUrea, 150–170°C, solvent-free3-Isobutylglutarimide92.3% yield, 137–138°C melting point
Ammonia-Mediated Cyclization25% NH₃, 100°C, 2 hrs3-Isobutylglutarimide91% yield
Monoamide FormationIonic membrane NaOH, pH 11–14, 40–60°CThis compound monoamide89.5% yield, 98.6% purity

Key Findings :

  • Solvent-free urea cyclocondensation minimizes impurities but requires precise temperature control .

  • Monoamide synthesis via alkaline hydrolysis achieves near-quantitative yields under optimized pH .

Esterification

Carboxylic acid groups react with alcohols to form esters.

Reaction TypeReagents/ConditionsProductsYield/NotesReferences
Methanol EsterificationThionyl chloride, methanol, RTMethyl 3-isobutylglutarateIntermediate for diamide synthesis

Key Findings :

  • Thionyl chloride activates the acid for esterification, enabling downstream diamide production .

Biocatalytic Transformations

Enzymatic desymmetrization enables chiral monoamide synthesis.

Reaction TypeReagents/ConditionsProductsYield/NotesReferences
Microbial HydrolysisComamonas sp. KNK3-7 amidase, aqueous buffer(R)-3-Isobutylglutaric acid monoamide>99% ee, 88.87% conversion
Engineered Imidase CatalysisMutant BpIH (Y37F/H133N/S226I), 30°C(R)-Monoamide100% theoretical yield, >99.9% ee

Key Findings :

  • Comamonas sp. KNK3-7 achieves high enantioselectivity, critical for pregabalin’s (S)-GABA derivative .

  • Protein engineering enhances imidase activity, enabling industrial-scale R-monoamide production .

Industrial Process Optimization

ParameterOptimal ConditionsImpact on Yield/PurityReferences
Solvent SelectionPolar aprotic solvents (DMSO, DMF)Enhances reaction homogeneity
Temperature Control40–60°C for hydrolysis; 100–170°C for cyclizationMinimizes side reactions
Base SelectionInorganic bases (K₂CO₃, NaOH)Accelerates nucleophilic steps

Key Findings :

  • Azeotropic water removal improves hydrolysis efficiency .

  • Dichloromethane extraction post-reaction ensures high-purity isolation .

Scientific Research Applications

Precursor for Pregabalin

One of the most notable applications of IBGA is its role as a precursor in the synthesis of pregabalin, a medication used to treat neuropathic pain, epilepsy, and anxiety disorders. The synthesis typically involves converting IBGA into its corresponding amide derivative, which is then processed to yield pregabalin .

Table 1: Synthesis Pathway for Pregabalin from IBGA

StepReaction DescriptionYield (%)
1Condensation with formamide87% (optimal conditions)
2Hydrolysis to form pregabalinVariable depending on conditions

Enzymatic Hydrolysis Studies

Recent research has explored the enzymatic hydrolysis of IBGA diamide using various microorganisms. This process aims to produce optically pure derivatives suitable for pharmaceutical applications. The study demonstrated that specific enzymes could selectively cleave one amide bond while preserving another, resulting in high optical purity .

Case Study: Enzymatic Hydrolysis of IBGA Diamide

  • Objective : To develop a biocatalytic process for producing optically active 3-substituted glutaric acid monoamide.
  • Findings : A microorganism was identified that effectively catalyzes the hydrolysis of IBGA diamide, yielding high enantiomeric excess suitable for further pharmaceutical synthesis.

Optimization of Synthesis Processes

Research has focused on optimizing the reaction conditions for synthesizing IBGA and its derivatives. For example, varying solvent types and reaction times significantly affect yield and efficiency. Studies have shown that using high boiling point solvents like xylene can enhance yields when combined with an appropriate molar ratio of reactants .

Table 2: Reaction Conditions for IBGA Synthesis

SolventMolar Ratio (Formamide:IBGA)Yield (%)
Ethylene Glycol1:1Low
Xylene1:351%

Biotechnological Potential

The potential for using IBGA in biotechnological applications is being explored, particularly in "green" chemistry approaches to synthesize chiral intermediates. Researchers are investigating microbial processes that can enhance the efficiency and sustainability of producing pharmaceutical compounds from IBGA .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

3-Methylglutaric Acid

  • Molecular formula : C₆H₁₀O₄; Molecular weight : 146.14 g/mol.
  • Structure : A shorter-chain glutaric acid with a methyl group (–CH₃) at the third position.
  • Key differences :
    • Steric hindrance : The methyl group imposes less steric bulk than the isobutyl group, enhancing reactivity in esterification and anhydride formation .
    • Applications : Primarily used in polymer synthesis, unlike 3-isobutylglutaric acid’s role in pharmaceuticals .

3,3-Dimethylglutaric Acid

  • Molecular formula : C₇H₁₂O₄; Molecular weight : 160.17 g/mol.
  • Structure : Two methyl groups at the third position.
  • Key differences :
    • Solubility : Lower solubility in polar solvents due to increased hydrophobicity from dual methyl groups.
    • Reactivity : Reduced reaction rates in cyclization steps (e.g., anhydride formation) compared to this compound .

4-Isobutylpyrrolidin-2-one

  • Molecular formula: C₈H₁₅NO; Molecular weight: 141.21 g/mol.
  • Structure : A lactam derivative formed during pregabalin synthesis.
  • Key differences :
    • Functionality : Contains an amide group instead of carboxylic acids, making it less acidic and more stable under basic conditions .
    • Regulatory status : Classified as a process-related impurity in pregabalin, with ICH-mandated limits <0.15% .

3-(Carbamoylmethyl)-5-methylhexanoic Acid

  • Molecular formula: C₉H₁₇NO₃; Molecular weight: 187.23 g/mol.
  • Structure : Carbamoyl-substituted derivative of this compound.
  • Key differences: Synthesis: Formed via ammonolysis of 3-isobutylglutaric anhydride . Application: Direct precursor to pregabalin, undergoing enantiomeric resolution to isolate the active (S)-isomer .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Primary Application Reference
This compound C₉H₁₆O₄ 188.22 Two –COOH, isobutyl Cyanoacetate condensation, hydrolysis Pregabalin intermediate
3-Methylglutaric acid C₆H₁₀O₄ 146.14 Two –COOH, methyl Aldol condensation Polymer chemistry
3,3-Dimethylglutaric acid C₇H₁₂O₄ 160.17 Two –COOH, two methyl Ester hydrolysis Specialty chemicals
4-Isobutylpyrrolidin-2-one C₈H₁₅NO 141.21 Lactam (cyclic amide) Cyclization of amino acids Pregabalin impurity
3-(Carbamoylmethyl)-5-methylhexanoic acid C₉H₁₇NO₃ 187.23 –COOH, –CONH₂ Ammonolysis of anhydride Pregabalin precursor

Key Findings and Industrial Relevance

  • Steric and Electronic Effects : The isobutyl group in this compound provides a balance of reactivity and stability, enabling efficient anhydride formation (e.g., 3-isobutylglutaric anhydride, CAS 185815-59-2) for downstream reactions .
  • Regulatory Compliance : As a pregabalin impurity, this compound must be controlled to <0.15% under ICH guidelines, necessitating precise synthesis and purification .
  • Synthetic Advantages : Its synthesis from isovaleraldehyde is cost-effective and scalable, with yields exceeding 85% .

In contrast, shorter-chain analogs like 3-methylglutaric acid lack the steric bulk required for selective pharmaceutical intermediate synthesis, while derivatives like 4-isobutylpyrrolidin-2-one highlight the importance of impurity profiling in drug development .

Biological Activity

3-Isobutylglutaric acid (IBGA) is a compound of significant interest in biochemical research, particularly due to its role as an intermediate in the synthesis of pharmaceuticals, notably pregabalin. This article explores the biological activity of IBGA, focusing on its enzymatic interactions, microbial hydrolysis processes, and implications in pharmaceutical applications.

Chemical Structure and Properties

This compound is a branched-chain dicarboxylic acid with the molecular formula C₇H₁₄O₄. The compound features two carboxylic acid groups and an isobutyl side chain, which contributes to its unique reactivity and biological properties.

Enzymatic Activity

Recent studies have demonstrated that IBGA can serve as a substrate for various enzymes, particularly amidases and imidases. These enzymes facilitate the conversion of IBGA into optically active compounds that are useful in drug synthesis.

Key Findings from Research

  • Enzyme Catalysis :
    • A study highlighted the use of a mutant imidase from Burkholderia pseudomallei that significantly enhanced the catalytic efficiency for converting 3-isobutyl glutarimide (IBI) to R-3-isobutylglutarate monoamide (R-IBM), achieving a conversion rate of 88.87% with an enantiomeric excess exceeding 99.9% .
    • Another research identified Comamonas sp. KNK3-7 as a potent microorganism capable of asymmetrically hydrolyzing 3-isobutyl glutaric acid diamide (IBD) to produce R-IBM with high optical purity (>99.0% e.e.) .
  • Kinetic Analysis :
    • Kinetic parameters such as kcatk_{cat} and KmK_m were evaluated for wild-type and mutant enzymes, revealing significant enhancements in enzyme activity due to specific amino acid substitutions that improved substrate binding .

Microbial Hydrolysis

Microbial processes play a crucial role in the biotransformation of IBGA derivatives. The enzymatic hydrolysis by specific microorganisms not only provides a greener alternative to chemical synthesis but also yields high-purity products.

Case Studies

  • Microbial Screening :
    • Various microorganisms were screened for their ability to produce R-IBM from IBD through stereoselective hydrolysis. Among them, Comamonas sp. KNK3-7 was noted for its high optical purity production .
  • Industrial Applications :
    • The enzymatic processes involving IBGA derivatives are being explored for industrial applications in synthesizing pharmaceuticals like pregabalin, which is used for treating neuropathic pain and epilepsy .

Research Data Summary

Study Enzyme/Organism Substrate Product Conversion Rate (%) Optical Purity (%)
BpIH MutantIBIR-IBM88.87>99.9
Comamonas sp. KNK3-7IBDR-IBMNot specified>99.0

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-isobutylglutaric acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound (3-IBG) typically involves hydrolysis of (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid under alkaline conditions (NaOH, 75–80°C, 5 h), followed by neutralization with HCl to precipitate the product . Key factors affecting yield (85%) and purity (99.5%) include precise pH control during neutralization and temperature optimization to avoid side reactions. Alternative routes, such as Hofmann rearrangement of 3-carbamoylmethyl-5-methylhexanoic acid, require acetic anhydride as a dehydrating agent and yield improvements (65% to 74%) through temperature optimization .

Synthetic Route Yield (%)Purity (%)Key Parameters
Alkaline hydrolysis 8599.5pH ~7.0, 75–80°C
Hofmann rearrangement 74>99Acetic anhydride, T < 50°C

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying 3-IBG and related impurities (e.g., lactam derivatives) at levels as low as 0.01% . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural identity via characteristic signals: δ 0.70 ppm (d, CH3), 1.95 ppm (s, CH2), and 182.89 ppm (carbonyl carbons) . Mass spectrometry (MS) provides molecular weight confirmation (m/z 187 [M-H+]), while infrared (IR) spectroscopy identifies functional groups (e.g., 3436 cm⁻¹ for OH stretch) .

Q. How does this compound function as a key intermediate in pregabalin synthesis?

  • Methodological Answer : 3-IBG serves as a precursor in the asymmetric synthesis of pregabalin. The compound undergoes resolution via chiral amines (e.g., R-(+)-phenylethylamine) to yield enantiomerically pure intermediates. For example, 3-IBG is converted to (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid, which is further reduced to pregabalin . Critical steps include enantiomeric excess validation using chiral HPLC and minimizing racemization during reaction workup .

Advanced Research Questions

Q. What are the challenges in achieving enantiomeric purity during this compound synthesis, and how can they be mitigated?

  • Methodological Answer : Racemization during hydrolysis or esterification steps is a major challenge. For instance, prolonged heating (>80°C) during alkaline hydrolysis can lead to partial racemization of the product . Mitigation strategies include:

  • Temperature Control : Maintaining reaction temperatures below 80°C.
  • Chiral Resolution : Use of enantiopure resolving agents (e.g., S-(-)-phenylethylamine) to separate diastereomeric salts .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed esterification) to selectively process one enantiomer .

Q. How can researchers validate analytical methods for detecting trace impurities in this compound batches?

  • Methodological Answer : Method validation should follow ICH Q2(R1) guidelines, including:

  • Specificity : Demonstrate baseline separation of 3-IBG from impurities (e.g., 4-isobutylpyrrolidin-2-one) using HPLC with a C18 column and acetonitrile/water mobile phase .
  • Sensitivity : Limit of detection (LOD) ≤0.01% via signal-to-noise ratio ≥3.
  • Linearity : R² ≥0.999 over 50–150% of the target concentration.
  • Robustness : Test pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .

Q. What experimental design considerations are critical for scaling up this compound synthesis while maintaining regulatory compliance?

  • Methodological Answer : Key considerations include:

  • Process Analytical Technology (PAT) : Real-time monitoring of critical quality attributes (CQAs) like pH and temperature using in-line sensors .
  • Impurity Profiling : Identify and control genotoxic impurities (e.g., alkylating agents) to meet ICH Q3A/B thresholds (<0.15% for known impurities) .
  • Green Chemistry : Replace hazardous solvents (e.g., chloroform) with alternatives like ethyl acetate in crystallization steps .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies, and how can these discrepancies be resolved?

  • Methodological Answer : Yield variations (65–85%) arise from differences in workup protocols and starting material purity. For example, incomplete neutralization during HCl quenching can lead to product loss . Resolution requires:

  • Standardized Protocols : Adopt consistent reaction termination methods (e.g., rapid cooling to 0–5°C).
  • Quality Control : Pre-purify starting materials using recrystallization or chromatography.
  • Reproducibility Studies : Compare results across multiple labs using identical synthetic conditions .

Q. Research Gaps and Future Directions

  • Stereoselective Catalysis : Develop asymmetric catalytic routes to avoid costly resolution steps.
  • Degradation Studies : Investigate stability under accelerated conditions (40°C/75% RH) to define storage guidelines.
  • Eco-Friendly Synthesis : Explore biocatalytic pathways using engineered enzymes for sustainable production .

Properties

IUPAC Name

3-(2-methylpropyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O4/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATSLDZQNXAKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
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DSSTOX Substance ID

DTXSID00450420
Record name 3-isobutylglutaric acid
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Molecular Weight

188.22 g/mol
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CAS No.

75143-89-4
Record name 3-Isobutylglutaric acid
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Record name Isobutylglutaric acid
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Record name 3-isobutylglutaric acid
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Record name 3-(2-Methylpropyl)pentanedioic Acid
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Synthesis routes and methods

Procedure details

Reacting the 2-cyano-5-methylhex-2-enoic acid ethyl ester with diethyl malonate to form 3-isobutylglutaric acid;
Quantity
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Isobutylglutaric acid
3-Isobutylglutaric acid
3-Isobutylglutaric acid
3-Isobutylglutaric acid
3-Isobutylglutaric acid
3-Isobutylglutaric acid

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